molecular formula C11H10N2 B3022277 2'-Methyl-[2,4']bipyridinyl CAS No. 102880-65-9

2'-Methyl-[2,4']bipyridinyl

Cat. No.: B3022277
CAS No.: 102880-65-9
M. Wt: 170.21 g/mol
InChI Key: CFHQXROEIKWCHU-UHFFFAOYSA-N
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Description

2'-Methyl-[2,4']bipyridinyl is an organic compound with the CAS number 102880-65-9 and the IUPAC name 2-methyl-4-pyridin-2-ylpyridine . It has a molecular formula of C 11 H 10 N 2 and a molecular weight of 170.215 g/mol . This compound belongs to the family of bipyridines, which are well-known as versatile bidentate chelating ligands in coordination chemistry . The primary research value of this compound lies in its ability to coordinate with various transition metals, such as ruthenium and rhenium, to form supramolecular metal complexes . These complexes are of significant interest in the field of photocatalysis; for instance, similar methyl-substituted bipyridine ligands have been incorporated into Ru(II)-Re(I) bi- and tetranuclear complexes that demonstrate high activity for photocatalytic carbon dioxide (CO 2 ) reduction . The methyl group on the bipyridine framework can influence the electron-donating properties and steric profile of the ligand, thereby fine-tuning the electrochemical characteristics and performance of the resulting metal complex . Researchers utilize this ligand to develop novel catalytic systems for sustainable energy applications and to create advanced materials with specific photophysical properties. Handlers should note that this compound requires careful attention to safety. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and the material should be handled only in a well-ventilated area . This product is intended for research use only and is not approved for use in humans or animals as a drug, diagnostic, or for any other therapeutic purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-pyridin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-8-10(5-7-12-9)11-4-2-3-6-13-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHQXROEIKWCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 2,4 Bipyridinyl and Its Derivatives

Established Strategies for the Construction of Substituted Bipyridinyl Scaffolds

The synthesis of substituted bipyridines, including 2'-Methyl-[2,4']bipyridinyl, is predominantly achieved through well-established reaction pathways that allow for the precise assembly of the two pyridine (B92270) rings.

Cross-Coupling Reactions in this compound Synthesis

Transition-metal-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of the C-C bond linking the two pyridine rings in bipyridinyl structures. nih.gov These methods offer high efficiency and functional group tolerance, making them ideal for constructing unsymmetrical bipyridines like the target compound.

Suzuki Coupling: This reaction typically involves the coupling of a pyridylboronic acid with a halopyridine, catalyzed by a palladium complex. For the synthesis of this compound, this could involve reacting 2-methylpyridine-4-boronic acid with 2-halopyridine or 2-pyridylboronic acid with a 4-halo-2-methylpyridine. While 3- and 4-pyridylboronic acids are generally stable and effective in Suzuki couplings, the strong coordination of bipyridine products to the metal center can sometimes decrease catalyst activity. nih.gov

Negishi Coupling: The Negishi coupling is a powerful alternative that utilizes organozinc reagents. orgsyn.org It is known for its high yields and mild reaction conditions. orgsyn.org The synthesis of various methyl-2,2'-bipyridines has been efficiently achieved using this method, which involves coupling a pyridyl zinc halide with a pyridyl halide or triflate. orgsyn.orgacs.orgorgsyn.org This approach demonstrates excellent tolerance for various functional groups, which is advantageous for creating complex derivatives. orgsyn.org For this compound, a plausible route is the reaction of a 2-pyridylzinc halide with 4-halo-2-methylpyridine.

Stille Coupling: This method employs organotin reagents (stannylpyridines) coupling with halopyridines, catalyzed by palladium complexes like PdCl₂(PPh₃)₂. nih.govmdpi.com It is a versatile technique for preparing a wide range of symmetrically and unsymmetrically substituted bipyridines. nih.govacs.org However, a significant drawback is the high toxicity of the organotin reactants. mdpi.com

ReactionOrganometallic ReagentHalide/Triflate PartnerCatalyst ExampleKey Features
Suzuki Coupling Pyridylboronic acidHalopyridinePalladium complex with imidazolium (B1220033) salt ligand nih.govGood stability of reagents; potential for catalyst inhibition by product. nih.gov
Negishi Coupling Pyridylzinc halidePyridyl halide or triflatePd(dba)₂/XPhos nih.govHigh yield, mild conditions, excellent functional group tolerance. nih.govorgsyn.org
Stille Coupling StannylpyridineBromopyridinePdCl₂(PPh₃)₂ mdpi.comVersatile; high toxicity of organotin reagents. nih.govmdpi.com

Cyclization and Heterocycle Formation Approaches to Bipyridinyl Rings

The construction of the bipyridinyl skeleton can also be achieved by forming one or both pyridine rings through cyclization reactions. These methods build the heterocyclic core from acyclic precursors.

One common strategy involves the condensation of α,β-unsaturated ketones with pyridinium (B92312) salts, followed by treatment with ammonium (B1175870) acetate (B1210297) to induce cyclization, a method known as the Kröhnke synthesis. orgsyn.org Another powerful approach is the Bohlmann-Rahtz pyridine synthesis, which involves a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This reaction proceeds with high regiochemical control through a tandem Michael addition-heterocyclization sequence. core.ac.uk

Enamides have also been utilized as precursors. For instance, highly functionalized 2,2'-bipyridines can be synthesized through the cyclocondensation of β-ketoenamides. nih.gov This process often involves creating a 4-hydroxypyridine (B47283) ring, which is subsequently functionalized. nih.gov Furthermore, hetero-Diels-Alder reactions, which involve a [4+2] cycloaddition, represent an enzymatic or chemical pathway to form pyridine rings from diene and dienophile components. nih.gov

Regioselective Functionalization and Derivatization Methods for Bipyridinyls

Once the core bipyridinyl structure is formed, regioselective functionalization allows for the introduction of specific substituents at desired positions. For pyridine and its derivatives, direct C-H functionalization is a highly sought-after strategy.

Methods for regiochemical control in nucleophilic additions to the bipyridine scaffold have been developed. These include strategies like mono-N-oxidation or mono-N-methylation to direct incoming nucleophiles to specific positions, such as the 6-position in 2,2'-bipyridine (B1663995). researchgate.net For unbiased pyridines, identifying a suitable activation reagent is key to achieving C-4 functionalization. dntb.gov.ua Iridium-catalyzed C-H borylation is another powerful tool that allows for the introduction of a boryl group at specific positions, which can then be used in subsequent cross-coupling reactions for further derivatization. nih.gov

For methyl-substituted bipyridines, the methyl group itself serves as a handle for further reactions. For example, 4,4'-dimethyl-2,2'-bipyridine (B75555) can be converted to 4,4'-bis(chloromethyl)-2,2'-bipyridine. orgsyn.org This is achieved by deprotonation using a strong base like lithium diisopropylamide (LDA) followed by reaction with an electrophile. orgsyn.org This halomethyl derivative is a valuable precursor for introducing a wide range of other functional groups. orgsyn.org

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of advanced techniques applicable to the synthesis of complex molecules like this compound.

One-Pot and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. ymerdigital.com MCRs offer significant advantages over traditional linear syntheses by reducing the number of steps, minimizing waste, and simplifying purification procedures. ymerdigital.comnanoscalereports.com

The synthesis of polysubstituted pyridines is well-suited to MCR strategies. A common approach involves the one-pot condensation of an aromatic aldehyde, malononitrile, and a third component like a phenol (B47542) or thiol in the presence of a catalyst. nanoscalereports.com For example, a one-pot, three-component cyclo-condensation can yield highly substituted pyridine derivatives efficiently. nanoscalereports.com These methods often form multiple new chemical bonds in a single, highly chemo- and regioselective step. researchgate.net Such strategies could be adapted to construct the 2-methyl-substituted pyridine ring of the target molecule by choosing appropriate starting materials.

Sustainable and Green Chemistry Methodologies in Bipyridinyl Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgacs.org In the context of bipyridine synthesis, this often involves using solvent-free reaction conditions, employing safer reagents, and utilizing renewable resources. gctlc.orgacs.org

Analytical and Spectroscopic Characterization in Synthetic Organic Chemistry

The definitive confirmation of the structure and purity of newly synthesized this compound relies on a combination of modern analytical and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools, each providing unique and complementary information about the molecule's atomic arrangement, molecular weight, and functional groups.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. The spectrum of this compound is expected to show a distinct singlet for the methyl (CH₃) group protons, typically in the upfield region. The seven aromatic protons on the two pyridine rings will appear as a series of doublets and triplets in the downfield region, with their specific chemical shifts and coupling constants determined by their position relative to the nitrogen atoms and the other ring. Analysis of these patterns allows for the unambiguous assignment of each proton.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show eleven distinct signals corresponding to each carbon atom in the compound. The methyl carbon would appear at the high-field end of the spectrum, while the aromatic carbons would resonate at lower fields. The chemical shifts of the carbons in the pyridine rings are influenced by the electronegativity of the adjacent nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous substituted bipyridine compounds.

Atom TypeNucleusPredicted Chemical Shift (δ) [ppm]Description
Methyl¹H~2.5Singlet, 3H
Aromatic¹H7.0 - 8.8Multiplets (Doublets, Triplets), 7H
Methyl¹³C~20-25Quaternary
Aromatic¹³C120 - 160CH and Quaternary C

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₁₀N₂), the molecular weight is 170.21 g/mol .

In an electron ionization (EI) mass spectrum, the compound is expected to exhibit a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 170. This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical: A significant fragment may be observed at m/z 155, corresponding to the [M-CH₃]⁺ ion.

Cleavage of the bipyridinyl bond: Fragmentation at the C-C bond connecting the two pyridine rings can lead to ions corresponding to methylpyridine (m/z 92 or 93) and pyridine (m/z 78 or 79) fragments.

Ring fragmentation: Further fragmentation of the pyridine rings can produce smaller characteristic ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z ValuePredicted Fragment IonDescription
170[C₁₁H₁₀N₂]⁺Molecular Ion (M⁺)
155[C₁₀H₇N₂]⁺Loss of methyl radical ([M-CH₃]⁺)
93[C₆H₇N]⁺Methylpyridinyl cation
78[C₅H₄N]⁺Pyridinyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

Key expected absorptions include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group C-H bonds will show absorption bands in the range of 2850-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine rings are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further information in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 3000
Aromatic C=C and C=N Stretch1400 - 1600
C-H Bending (In-plane and Out-of-plane)700 - 1200

Coordination Chemistry of 2 Methyl 2,4 Bipyridinyl

Fundamental Principles of Metal-Ligand Interactions with Bipyridinyls

The interaction between a metal ion and a bipyridinyl ligand is governed by the principles of Lewis acid-base theory, where the nitrogen atoms of the pyridine (B92270) rings act as Lewis bases, donating their lone pair of electrons to the electron-deficient metal center, which acts as a Lewis acid. The nature and strength of this coordination bond are influenced by several factors, including the electronic properties of both the metal and the ligand, as well as steric constraints.

In the case of 2'-Methyl-[2,4']bipyridinyl, the nitrogen atoms are located in different electronic environments. The nitrogen on the 2-substituted pyridine ring is sterically hindered by the adjacent methyl group, which can influence its ability to coordinate to a metal center. In contrast, the nitrogen on the 4-substituted pyridine ring is more accessible. This asymmetry can lead to different coordination modes compared to the symmetrical 2,2'- or 4,4'-bipyridine (B149096) isomers.

Unlike the chelating nature of 2,2'-bipyridine (B1663995), where both nitrogen atoms can bind to the same metal center to form a stable five-membered ring, [2,4']bipyridinyl isomers are more likely to act as monodentate or bridging ligands. researchgate.net As a monodentate ligand, only one of the nitrogen atoms coordinates to the metal. As a bridging ligand, the two nitrogen atoms can coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. The presence of the methyl group on the 2'-position can further influence the preferred coordination mode and the resulting geometry of the complex.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with bipyridinyl ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can significantly impact the final product. While specific synthetic procedures for metal complexes of this compound are not extensively documented in the reviewed literature, the general methodologies applied to other bipyridine isomers can be extrapolated.

Transition Metal Complexes (e.g., Ruthenium, Iron, Cobalt, Copper)

The coordination chemistry of transition metals with bipyridine ligands is a vast and well-explored field. Ruthenium complexes with 2,4'-bipyridine (B1205877) have been synthesized and characterized, providing insight into the behavior of non-chelating bipyridines. researchgate.net For instance, the reaction of ruthenium carbonyl chloride with 2,4'-bipyridine yields a complex where the ligand coordinates in a monodentate fashion. researchgate.net It is plausible that this compound would form similar monodentate complexes with ruthenium, with the coordination likely occurring through the less sterically hindered nitrogen atom.

The synthesis of iron, cobalt, and copper complexes with various substituted bipyridines has also been reported, often resulting in mononuclear or polynuclear structures depending on the reaction conditions and the nature of the substituents. tandfonline.comrsc.orgresearchgate.net For example, copper(II) has been shown to form dinuclear complexes with bridging 4,4'-bipyridine ligands. researchgate.net Given the bridging potential of the [2,4']-isomer, similar dinuclear or polynuclear structures could be anticipated with this compound.

Coordination with Lanthanide and Actinide Series Elements

The coordination chemistry of lanthanides and actinides with N-donor ligands like bipyridines is of interest for applications in separation science and luminescence. While specific studies on the complexation of this compound with f-block elements are scarce in the surveyed literature, research on related systems provides valuable insights. For instance, lanthanide complexes with 5,5'-dimethyl-2,2'-bipyridine have been synthesized and their luminescent properties investigated. frontiersin.org These studies often involve the use of co-ligands, such as carboxylates, to satisfy the higher coordination numbers preferred by lanthanide ions. frontiersin.org

The interaction of actinide ions with bipyridine-type ligands is crucial for the development of processes for nuclear waste partitioning. nih.govmdpi.comnih.gov Ligands containing bipyridine moieties have been designed to selectively bind actinide ions over lanthanides. nih.govmdpi.comnih.gov The steric and electronic profile of this compound could potentially offer unique selectivity in such applications, though experimental data is needed to confirm this.

Interaction with Main Group Metal Centers

The coordination chemistry of main group metals with bipyridine ligands is less explored compared to transition metals but still presents interesting structural and reactive properties. While no specific complexes of this compound with main group metals were identified in the reviewed literature, studies on related ligands suggest that such complexes are feasible. For example, the coordination chemistry of 2-methyl-4,4'-bipyridine (B15374262) with zinc and manganese has been investigated. rsc.org These complexes demonstrate the ability of methyl-substituted bipyridines to act as effective ligands for main group elements.

Structural Elucidation of this compound Metal Complexes

The definitive determination of the structure of a metal complex is crucial for understanding its properties and reactivity. X-ray crystallography stands as the most powerful technique for obtaining detailed information about the solid-state structure of these compounds.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. While no specific crystal structures of metal complexes containing this compound as a ligand were found in the surveyed literature, the structural features of complexes with related bipyridine isomers can provide a basis for prediction.

Solution-Phase Structural Analysis Techniques

The characterization of metal complexes in solution is crucial for understanding their behavior and reactivity. For paramagnetic complexes, such as those formed with Co(II) and Ni(II), Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating solution-phase structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In complexes with paramagnetic metal centers like Ni(II) (d⁸) and Co(II) (d⁷), the interaction between the unpaired electrons of the metal and the ligand nuclei leads to significant changes in the NMR spectrum compared to the free ligand. These changes, known as isotropic shifts, provide detailed information about the electronic structure and geometry of the complex. cdnsciencepub.comcdnsciencepub.com

The isotropic shift is the sum of two contributions: the contact shift and the pseudocontact (or dipolar) shift. For Ni(II) complexes in a pseudo-octahedral environment, the ground state is typically ³A₂g, which is magnetically isotropic. cdnsciencepub.com In such cases, the dipolar contribution is often considered negligible, and the observed isotropic shifts are dominated by the contact term, which arises from the delocalization of unpaired electron spin density from the metal ion onto the ligand's atoms. cdnsciencepub.com

Studies on a series of unsymmetrical methyl-substituted 2,2'-bipyridine ligands complexed with Ni(II) and Co(II) have shown that the methyl and proton isotropic shifts can be used to probe the mechanisms of spin transfer. cdnsciencepub.com For these unsymmetrical ligands, the formation of tris-complexes, [M(ligand)₃]²⁺, can result in multiple stereoisomers (e.g., cis and trans isomers), leading to the appearance of multiple resonance peaks for each proton in the ¹H NMR spectrum. cdnsciencepub.com This complexity in the spectrum, however, is a direct reflection of the solution-phase structure and isomeric distribution. For instance, in tris-complexes with unsymmetrical methyl-substituted 2,2'-bipyridines and Co(II), the ¹H NMR spectra can show four resonance peaks of equal intensity for a specific proton, corresponding to a statistical cis/trans isomer ratio of 1:3. cdnsciencepub.com

Although specific ¹H NMR studies on this compound complexes are not widely reported, the principles derived from studies of other unsymmetrical bipyridines would apply. The analysis of isotropic shifts would be essential to confirm the coordination mode and understand the electronic communication between the metal center and the two distinct pyridine rings of the ligand.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another fundamental technique for studying complex formation in solution. Bipyridyl complexes, particularly with transition metals, are known for their intense electronic transitions. These are often metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. wikipedia.org The energy of these MLCT bands is sensitive to the nature of the metal ion, the solvent, and the substituents on the bipyridyl ligand. Methyl groups, being weak electron-donating groups, can influence the energy of the ligand's orbitals and thus shift the position of both the intra-ligand (π→π*) and MLCT absorption bands. mdpi.com

Thermodynamic and Kinetic Aspects of Metal-2'-Methyl-[2,4']bipyridinyl Complex Formation

The formation of a metal complex is governed by both thermodynamic stability and kinetic lability. These factors are critical for predicting how a complex will behave in a given chemical environment.

The thermodynamic stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant). For a stepwise formation of a complex between a metal ion (M) and a ligand (L), the equilibria can be represented as:

M + L ⇌ ML (Stepwise stability constant, K₁) ML + L ⇌ ML₂ (Stepwise stability constant, K₂) ML₂ + L ⇌ ML₃ (Stepwise stability constant, K₃)

The table below presents stability constants for complexes of various transition metals with a related substituted bipyridyl ligand, 6,6′-bis(aminomethyl)-2,2′-bipyridyl (badp), to illustrate typical values. It is important to note that these values are for a different ligand and serve only as an example.

Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another. The rate and mechanism of these reactions are key to understanding a complex's reactivity. For bipyridyl complexes, ligand exchange can be studied using techniques like stopped-flow spectrophotometry. jsr.org

The kinetics of ligand substitution at a metal center depend on several factors, including the nature of the metal ion, the entering ligand, and the ligand being replaced. For many Ni(II) complexes, ligand substitution reactions are found to follow a dissociative mechanism, where the rate-determining step is the dissociation of a coordinated solvent molecule or a segment of the existing ligand before the new ligand coordinates. acs.org

Studies on the kinetics of ternary complex formation between Ni(II) complexes and 2,2′-bipyridine show that the rate constants are influenced by the charge on the initial complex and the number of bound nitrogen atoms. jsr.org In the case of this compound, the methyl group could introduce steric hindrance that might affect the rate of complex formation or ligand exchange. For instance, steric bulk introduced near the coordination site can distort the geometry of the complex, potentially weakening the metal-ligand bonds and increasing the rate of ligand dissociation. mdpi.com

Reactivity studies also encompass redox reactions. Bipyridine ligands can participate in the redox chemistry of a complex, sometimes being reduced to a radical anion (bpy⁻) or even a dianion (bpy²⁻). The specific isomerism and substitution of this compound would influence the reduction potential of the ligand and, consequently, the redox behavior of its metal complexes.

Table of Mentioned Compounds

Mechanistic Investigations of Catalytic Cycles

Role of Ligand Structure in Modulating Catalytic Activity and Selectivity

The influence of ligand structure can be broadly categorized into electronic and steric effects. Electron-donating or electron-withdrawing substituents can alter the electron density at the metal center, thereby affecting its redox potential and its ability to coordinate with substrates. acs.org For instance, studies on Cp*Ir-(pyridinylmethyl)sulfonamide-based transfer hydrogenation catalysts have shown a clear correlation between the electron-donating ability of substituents on the pyridine (B92270) ring and the catalytic rate. acs.org Similarly, in the context of CO2 reduction using ruthenium-bipyridine complexes, substituting methyl groups at different positions on the bipyridine ligand was found to affect the electrochemical properties and catalytic activities of the resulting complexes. acs.org

Steric hindrance, introduced by bulky substituents near the metal's coordination site, can play a significant role in controlling selectivity by dictating the approach of reactants to the active site. mdpi.com Research on tris(bipyridine)cobalt(II) complexes for photocatalytic CO2 reduction demonstrated that increasing the steric bulk of alkyl substituents on the bipyridine ligand led to a decrease in catalytic activity due to interference with substrate coordination. mdpi.com Specifically, substitution at the 4- and 5-positions of the bipyridine ring with methyl groups resulted in a noticeable reduction in CO2 conversion rates. mdpi.com

In the specific case of this compound, the methyl group at the 2'-position of one pyridine ring introduces a combination of these effects. The 2,4'-bipyridinyl scaffold itself presents an asymmetric coordination environment compared to the more common 2,2'- or 4,4'-bipyridines. researchgate.net The methyl group at the 2'-position is adjacent to the nitrogen atom, which is expected to introduce significant steric hindrance around one of the coordination sites. This steric bulk can influence the geometry of the resulting metal complex, potentially affecting the stability of intermediates and the energy barriers of transition states in a catalytic cycle. acs.org For example, in copper complexes with methyl-substituted 2,2'-bipyridine ligands, the degree of methyl substitution was found to modulate the coordination sphere of the copper center and its reduction potential. acs.org

The electronic effect of the methyl group is generally considered to be electron-donating through an inductive effect. This can increase the electron density on the coordinated metal center, which may, in turn, enhance its reactivity in certain catalytic steps, such as oxidative addition. However, the interplay between steric and electronic effects is complex and often non-additive. The precise impact of the 2'-methyl group on the catalytic performance of a this compound metal complex will be highly dependent on the specific metal, the other ligands present, and the nature of the catalytic reaction being undertaken.

The following tables summarize findings from studies on related substituted bipyridine ligands, illustrating the tangible effects of ligand modification on catalytic outcomes. While direct data for this compound is not presented, these examples provide a clear indication of how a methyl substituent can modulate catalytic activity and selectivity.

Table 1: Effect of Alkyl Substituents on Photocatalytic CO2 Reduction by Tris(bipyridine)cobalt(II) Complexes

LigandSubstituent PositionCO Produced (μmol)% Decrease in CO ProductionReference
2,2'-bipyridineUnsubstituted40.8- mdpi.com
4,4'-Dimethyl-2,2'-bipyridine4,4'-35.413.2 mdpi.com
4,4'-Di-tert-butyl-2,2'-bipyridine4,4'-28.729.6 mdpi.com
4,4'-Dinonyl-2,2'-bipyridine4,4'-0.898.0 mdpi.com
5,5'-Dimethyl-2,2'-bipyridine5,5'-11.871.1 mdpi.com

This interactive table demonstrates that increasing the steric bulk of the alkyl group at the 4,4'-positions leads to a progressive decrease in catalytic activity. A methyl group at the 5,5'-positions has a more significant inhibitory effect than at the 4,4'-positions.

Table 2: Influence of Methyl Substitution on the Reduction Potential of Copper(I)/(II) Bipyridine Complexes

Complex Ligand% Methyl SubstitutionReduction Potential (V vs Fc+/Fc)Reference
2,2'-bipyridine0-0.45 acs.org
6,6'-Dimethyl-2,2'-bipyridine100+0.17 acs.org

This interactive table illustrates the significant electronic impact of methyl groups positioned near the coordination site, leading to a substantial shift in the redox properties of the metal center.

Photophysical and Photochemical Investigations of 2 Methyl 2,4 Bipyridinyl

Electronic Absorption and Emission Properties of the Ligand and Its Metal Complexes

The electronic absorption and emission properties of 2'-Methyl-[2,4']bipyridinyl are best understood through the lens of its metal complexes, where the ligand's orbitals interact with the metal center, giving rise to a rich and informative spectroscopic landscape.

Characterization of Ligand-Centered Electronic Transitions

In the absence of a metal center, the electronic absorption spectrum of this compound, like other bipyridyl ligands, is dominated by intra-ligand π → π* transitions. These transitions are typically observed in the ultraviolet region of the electromagnetic spectrum. Upon coordination to a metal ion, these ligand-centered transitions are often still observable, although they may be shifted in energy and intensity. For instance, in ruthenium polypyridyl complexes, intense bands around 280-290 nm are typically assigned to these π → π* transitions. acs.org The introduction of a methyl group, as in this compound, can cause subtle shifts in the energy of these transitions due to its electron-donating inductive effect, which can alter the energy levels of the π and π* orbitals.

Analysis of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) States

The most prominent and widely studied electronic transitions in transition metal complexes of bipyridyl ligands are the charge-transfer bands.

Metal-to-Ligand Charge Transfer (MLCT) states are a defining feature of d⁶ metal complexes with π-accepting ligands like this compound. In these transitions, an electron is promoted from a metal-based d-orbital to a ligand-based π*-orbital. These transitions typically occur in the visible region of the spectrum, rendering the complexes colored. The energy of the MLCT band is sensitive to the nature of the metal, the ligand substitution, and the solvent.

For ruthenium(II) complexes, the MLCT band is generally broad and located around 450 nm. acs.org The position of this band can be tuned by modifying the bipyridine ligand. For example, extending the π-conjugation of the ligand can lead to a red-shift of the MLCT band. nih.gov The methyl group in this compound can influence the MLCT state. Methyl groups are known to destabilize the 3MLCT state in some ruthenium complexes, which can affect the excited-state dynamics. acs.org In some cases, substituents on the 4,4'-positions of the bipyridine can extend the molecular orbital spatially, favoring charge transfer to a diffused orbital and resulting in a red-shifted MLCT. acs.org

Ligand-to-Metal Charge Transfer (LMCT) states involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. These transitions are more common for metals in high oxidation states with electron-donating ligands. While less common for d⁶ ruthenium(II) complexes, the possibility of LMCT transitions should not be entirely dismissed, especially with modified ligands or under specific conditions. In some rhenium(I) complexes with isothiocyanate ligands, mixing between ligand-to-ligand charge transfer (LLCT) and MLCT characters in the lowest excited state has been observed. researchgate.net

ComplexAbsorption Maxima (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Maxima (λ_em, nm)Reference
[Ru(bpy)₂(MebpyCOOH)]²⁺~450-- acs.org
[Ru(L1)₂(NCS)₂]346, 4972.52 x 10⁴, 2.06 x 10⁴682 nih.gov
[RuL1L2(NCS)₂]352, 5143.55 x 10⁴, 6.97 x 10⁴686 nih.gov

Table 1. Spectroscopic data for selected ruthenium(II) complexes containing substituted bipyridyl ligands. L1 = 4-(trans-2-Methyl-2-butenoic acid)-2,2'-bipyridine, L2 = 5-(trans-2-methyl-2-butenoic acid)-1,10-phenanthroline, MebpyCOOH = 4-carboxylic acid-4'-methyl-2,2'-bipyridine.

Excited State Dynamics and Relaxation Processes

The fate of the excited state populated by light absorption is crucial in determining the photophysical and photochemical properties of the molecule.

Time-Resolved Spectroscopy for Excited State Lifetime Determination

Time-resolved spectroscopic techniques, such as transient absorption and time-correlated single-photon counting (TCSPC), are invaluable for determining the lifetimes of excited states. The lifetime of the MLCT excited state is a key parameter that dictates the efficiency of subsequent processes like luminescence and photochemical reactions.

For many ruthenium(II) bipyridyl complexes, the 3MLCT state has a lifetime in the range of nanoseconds to microseconds. acs.orgoup.com For example, the lifetime of [Ru(bpy)₃]²⁺ is around 600 ns in deaerated water at room temperature. The introduction of methyl groups can influence these lifetimes. In a study of [Ru(bpy)₂(N∧N)]²⁺ complexes, the incorporation of a methyl group on a pyridyl-triazole ligand was found to significantly reduce the ³MLCT lifetime. acs.org In another study, the complex [Re(MeDpe⁺)(CO)₃(bpy)]²⁺ exhibited complex decay dynamics with lifetimes of approximately 0.6 ps and 10 ps for the population of an intraligand excited state from different ³MLCT states. nih.gov

ComplexExcited State Lifetime (τ)ConditionsReference
[Re(Cl)(CO)₃(MeDpe⁺)₂]²⁺42 ps (73%), 430 ps (27%)- nih.gov
[Re(MeDpe⁺)(CO)₃(bpy)]²⁺~0.6 ps, ~10 ps (to ³IL state)- nih.gov
[Ru(bpy)₂(dmbpy)]²⁺ ³MLCT-- nih.gov
[Ru(bpy)₂(mpytz)]²⁺ ³MLCT-- acs.org

Table 2. Excited state lifetimes for selected metal complexes with substituted bipyridyl ligands. MeDpe⁺ = N-methyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium, dmbpy = 6,6'-dimethyl-2,2'-bipyridine, mpytz = a pyridyltriazole ligand with a methyl substituent.

Intersystem Crossing and Fluorescence/Phosphorescence Quantum Yields

Upon absorption of light and formation of a singlet excited state (e.g., ¹MLCT), rapid intersystem crossing (ISC) to a lower-energy triplet state (e.g., ³MLCT) often occurs in heavy metal complexes like those of ruthenium. This process is facilitated by strong spin-orbit coupling. The ³MLCT state is typically the emissive state, leading to phosphorescence.

The quantum yield of luminescence (fluorescence or phosphorescence) is the ratio of the number of photons emitted to the number of photons absorbed. For many ruthenium(II) bipyridyl complexes, the phosphorescence quantum yields can be significant, especially at low temperatures. However, factors that promote non-radiative decay pathways, such as vibrational relaxation or photochemical reactions, will decrease the quantum yield.

The presence of methyl groups can impact the quantum yield. For instance, in a series of 5-arylvinyl-5'-methyl-2,2'-bipyridyl ligands, the fluorescence quantum yield change upon zinc complex formation did not show a simple correlation with the electronic nature of the aryl group, indicating a complex interplay of radiative and non-radiative decay rates. nih.gov In some cases, steric hindrance from methyl groups can lead to a decrease in emission quantum yields. oup.com Conversely, studies on [2,2'-bipyridyl]-3,3'-diol have shown that an increase in fluorescence quantum yield can be induced by the hydrophobic environment of micelles. nih.gov

Photochemical Reactivity and Energy Transfer Processes

The excited states of metal complexes of this compound can undergo various photochemical reactions and participate in energy transfer processes.

The photochemical reactivity of bipyridyl complexes is diverse. For example, some ruthenium complexes with sterically hindering methyl groups, such as in 6,6'-dimethyl-2,2'-bipyridine, are photolabile and can undergo light-induced ligand exchange. nih.gov This reactivity can be exploited for applications in photochemotherapy. Other complexes are active in photocatalysis, such as the reduction of CO₂. Ruthenium complexes with methyl-substituted bipyridyl ligands have been investigated as catalysts for this reaction. researchgate.net

Intramolecular energy transfer is another important process, particularly in multinuclear complexes or in systems where a chromophore is covalently linked to the bipyridyl ligand. In such systems, excitation of one part of the molecule can lead to the population of an excited state in another part. For instance, in a trinuclear Ru(II)/Re(I) complex linked by a tripodal bipyridyl ligand, efficient intramolecular energy transfer from the excited Re(I) moieties to the Ru(II) moieties was observed. acs.org Similarly, in ruthenium(II) bipyridine complexes with covalently bound aromatic chromophores like pyrene, intramolecular energy transfer from the aromatic group to the Ru(bpy)₃²⁺ core can occur. epa.gov Energy transfer has also been observed from a lucigenin (B191737) donor to a ruthenium bipyridyl acceptor in an electrochemiluminescence resonance energy transfer (ECL-RET) system. nih.gov

Exploration in Photoredox Catalysis and Light-Emitting Applications (Focus on fundamental principles)

The utility of bipyridine compounds in photoredox catalysis and light-emitting devices is intrinsically linked to their electronic structure and how it facilitates light absorption, energy transfer, and electron transfer processes. The introduction of a methyl group to the 2,4'-bipyridine (B1205877) scaffold, creating this compound, is expected to modulate these properties in predictable ways.

Fundamental Principles in Photoredox Catalysis

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate single electron transfer (SET) processes with organic substrates, thereby enabling a wide range of chemical transformations under mild conditions. ethz.ch The most common photocatalysts are metal complexes, often featuring bipyridine-type ligands. ethz.ch

When coordinated to a metal center, such as ruthenium(II) or iridium(III), the bipyridine ligand typically acts as the acceptor of an electron in a metal-to-ligand charge transfer (MLCT) transition upon photoexcitation. ethz.ch The energy of this transition, and consequently the color of light absorbed, is determined by the energy gap between the metal-centered d-orbitals and the ligand-centered π* orbitals.

The introduction of a methyl group, an electron-donating group, to the bipyridine frame is known to influence these energy levels. In related ruthenium complexes with methylated bipyridine ligands, this substitution can destabilize the metal-centered d-orbitals, leading to a red-shift (a shift to lower energy or longer wavelength) in the MLCT absorption and emission bands. tandfonline.com This tuning of the absorption profile allows for the use of different wavelengths of light to initiate the catalytic cycle.

Furthermore, the redox potentials of the photocatalyst in both its ground and excited states are crucial. The excited state of the catalyst is both a stronger oxidant and a stronger reductant than the ground state. The precise values of these potentials determine which substrates can be oxidized or reduced in the catalytic cycle. While specific data for a this compound-containing catalyst is unavailable, data from related ruthenium(II) complexes with other methylated bipyridine ligands illustrate how these properties are tuned.

Illustrative Redox Potentials of Related Ru(II) Bipyridyl Complexes

Complex Ground State Oxidation (V vs. Ag/AgCl) Excited State Oxidation (V vs. Ag/AgCl) Excited State Reduction (V vs. Ag/AgCl)
[Ru(bpy)₃]²⁺ +1.26 -0.81 +0.77

Data is illustrative and based on well-characterized 2,2'-bipyridine (B1663995) complexes (bpy = 2,2'-bipyridine; dm-bpy = 4,4'-dimethyl-2,2'-bipyridine). The values for a this compound complex would require experimental determination.

Fundamental Principles in Light-Emitting Applications

The same photophysical properties that make bipyridine complexes suitable for photoredox catalysis also underpin their use in light-emitting materials, such as in organic light-emitting diodes (OLEDs). In these applications, the goal is to generate light efficiently from an emissive excited state.

For a material to be an effective emitter, it should possess a high photoluminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The color of the emitted light is determined by the energy of the emissive excited state. As with photoredox catalysts, modifying the bipyridine ligand with substituents allows for the tuning of the emission color. The electron-donating methyl group in this compound would be expected to lower the energy of the π* orbitals of the ligand. In a metal complex, this would likely lead to a red-shift in the emission compared to the unsubstituted 2,4'-bipyridine complex.

The structure of the bipyridine isomer itself is also critical. The less symmetric 2,4'-bipyridine framework, as opposed to the more common 2,2'- or 4,4'-isomers, can lead to different coordination geometries and electronic properties in metal complexes, which in turn affects their emissive behavior. For instance, studies on zinc(II) complexes with different bipyridine ligands have shown that the coordination environment significantly influences the luminescent properties. mdpi.com

While detailed research findings for this compound are not available, the photophysical properties of related bipyridine derivatives provide insight into the expected behavior.

Illustrative Photophysical Data of a Related Substituted Bipyridine

Compound Solvent Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φ)

This data is for a specific π-conjugated 2,2'-bipyridine derivative and serves to illustrate the type of photophysical parameters relevant to light-emitting applications. umich.edu The corresponding values for this compound would need to be experimentally determined.

Electrochemical Behavior of 2 Methyl 2,4 Bipyridinyl

Redox Potentials of the Ligand and Its Metal Coordination Compounds

The redox behavior of 2'-Methyl-[2,4']bipyridinyl is intrinsically linked to its electronic structure. As an analogue of 2,4'-bipyridine (B1205877), it can accept electrons into its π* orbitals. The introduction of a methyl group at the 2'-position is expected to have a modest electron-donating effect, which can influence the energy of the lowest unoccupied molecular orbital (LUMO) and, consequently, its reduction potential.

When coordinated to a metal center, such as ruthenium, the electrochemical properties are significantly altered. In ruthenium complexes with asymmetric bipyridine ligands like 2,4'-bipyridine, the redox processes are typically well-defined. Cyclic voltammetry studies of ruthenium complexes containing the parent 2,4'-bipyridine ligand reveal distinct redox events. These complexes generally exhibit a quasi-reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. Following this, two successive one-electron reductions are observed, which are attributed to the stepwise reduction of the bipyridine ligand to its radical anion (L•⁻) and then to the dianion (L²⁻) researchgate.net.

The precise redox potentials are sensitive to the solvent system, the nature of the metal center, and the other ligands present in the coordination sphere. For instance, in ruthenium(II) tris(bipyridine) type complexes, the Ru(III)/Ru(II) potential is observed around 1.28 V versus Ag/AgCl nih.gov. The electron-donating methyl group in this compound would be expected to slightly lower the Ru(III)/Ru(II) oxidation potential and make the ligand-based reductions more difficult (more negative potentials) compared to the unsubstituted 2,4'-bipyridine ligand.

Below is a representative table of redox processes observed for a generic Ru(II) complex of a 2,4'-bipyridine type ligand, based on available literature.

Redox ProcessDescription
Ru(II) → Ru(III) + e⁻Metal-centered oxidation, typically a quasi-reversible one-electron process.
[Ru(II)(L)] + e⁻ → [Ru(II)(L•⁻)]First ligand-based reduction, forming a radical anion on the bipyridine.
[Ru(II)(L•⁻)] + e⁻ → [Ru(II)(L²⁻)]Second ligand-based reduction, forming a dianion on the bipyridine.

Note: Specific potential values are highly dependent on experimental conditions and the full structure of the complex.

Investigation of Electron Transfer Mechanisms

The electron transfer (ET) mechanisms in systems containing this compound can be categorized into several types, primarily metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intramolecular electron transfer in multicomponent systems.

In coordination complexes, particularly with transition metals like ruthenium(II), the dominant process upon photoexcitation is often MLCT. Here, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The resulting excited state, often a triplet state (³MLCT), is a key intermediate in many photophysical and photochemical processes. The energy of this ³MLCT state can be influenced by the substituents on the bipyridine ligand nih.gov.

Following the initial charge separation, subsequent electron transfer events can occur. For example, in supramolecular assemblies containing a photosensitizer unit (like a Ru-bipyridyl moiety) and a catalytic unit, intramolecular electron transfer is a critical step. Studies on Ru(II)-Re(I) binuclear complexes, where a derivative of methyl-bipyridine acts as a bridging ligand, have shown that after reductive quenching of the excited ruthenium center, an electron is localized on the bipyridine ligand. This is then followed by a relatively slow intramolecular electron transfer to the rhenium catalytic site nih.gov. The rate of this intramolecular ET is crucial for the efficiency of processes like photocatalytic CO₂ reduction nih.gov.

The mechanism often involves the following steps:

Photoexcitation: Absorption of light leads to the formation of an excited state, typically a ³MLCT state.

Reductive or Oxidative Quenching: The excited state can be quenched by an external electron donor (reductive) or acceptor (oxidative), leading to a one-electron reduced or oxidized species. In reductive quenching, the added electron often resides on the bipyridine ligand nih.gov.

Intramolecular Electron Transfer: In multicomponent systems, the electron or hole can be transferred to another part of the molecule, such as a catalytic center nih.gov.

Back Electron Transfer: This is a competing process where the initial charge-separated state recombines, which can reduce the efficiency of the desired photochemical reaction nih.gov.

The kinetics of these electron transfer steps are influenced by factors such as the distance between the donor and acceptor, the driving force (Gibbs free energy change), and the electronic coupling between the involved moieties nih.gov.

Electrochemical Properties Relevant to Energy Conversion and Storage (Focus on fundamental electrochemistry)

The fundamental electrochemical properties of this compound and its metal complexes are pertinent to their potential use in energy conversion and storage systems, such as dye-sensitized solar cells (DSSCs) and redox flow batteries.

A key parameter is the redox potential of the metal complex, which acts as the redox mediator. For applications in DSSCs, the redox potential of the mediator must be suitably matched with the HOMO level of the sensitizing dye to ensure efficient dye regeneration with minimal energy loss rsc.org. The ability to tune the redox potential by modifying the bipyridine ligand (e.g., by introducing methyl groups) is therefore highly advantageous rsc.org. The electron-donating methyl group in this compound would slightly raise the energy of the metal d-orbitals in a complex, making oxidation more favorable (a more negative potential), which can be tailored for specific dyes.

The kinetics of electron transfer at the electrode surface and during dye regeneration are also critical. Fast electrode reaction kinetics are desirable to minimize activation polarization losses in energy storage devices frontiersin.org. The structural asymmetry of this compound might influence the kinetics of electron transfer and the stability of the reduced species. While dimerization of the reduced radical species can be an issue for some bipyridinium systems, structural modifications can suppress this side reaction frontiersin.org.

The fundamental electrochemical behavior can be summarized in the following table:

Electrochemical PropertyRelevance to Energy Conversion and Storage
Redox Potential Determines the open-circuit voltage (Voc) in DSSCs and the cell voltage in redox flow batteries. Tunability allows for optimization. rsc.org
Electron Transfer Kinetics Fast kinetics at the electrode and for dye regeneration minimize energy losses and improve overall efficiency. frontiersin.org
Stability of Redox Species The stability of the oxidized and reduced forms of the mediator over many cycles is crucial for the long-term performance of a device.
Reversibility of Redox Couples A high degree of reversibility for the M(III)/M(II) and L/L•⁻ couples indicates efficient charge transfer without side reactions. researchgate.net

In essence, the unique electronic and steric characteristics imparted by the methyl group and the 2,4'-substitution pattern make this compound an interesting ligand for fundamental electrochemical studies aimed at designing more efficient molecular components for energy applications.

Supramolecular Chemistry and Self Assembly with 2 Methyl 2,4 Bipyridinyl

Principles of Molecular Recognition by Bipyridinyl Derivatives

The introduction of a methyl group, as in 2'-Methyl-[2,4']bipyridinyl, can significantly influence its recognition properties. This substituent can affect the electronic properties of the pyridine (B92270) rings, altering their basicity and, consequently, their coordination affinity for metal ions. Furthermore, the methyl group can introduce steric hindrance, which can be exploited to control the geometry of the resulting metal complexes and the selectivity of guest binding.

For instance, studies on ruthenium(II) bipyridine complexes functionalized with barbituric acid moieties have demonstrated the critical role of substituents in molecular recognition. In one study, significant binding was observed only with a specific isomer due to the formation of strong hydrogen bonds with a complementary host, a process facilitated by the electronic influence of the ruthenium polypyridine cation. acs.org This highlights how subtle changes in the ligand structure, such as the position of a methyl group, can dictate the strength and specificity of molecular recognition events.

Construction of Self-Assembled Architectures

The principles of molecular recognition are harnessed to construct a diverse array of self-assembled supramolecular architectures. By carefully selecting the bipyridinyl ligand, metal ions, and reaction conditions, chemists can direct the assembly process to yield structures with desired topologies and functions.

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline structures formed by the coordination of metal ions or clusters with organic ligands. Bipyridinyl derivatives are widely used as linkers in the construction of these materials. The rigidity and defined coordination angles of bipyridine units contribute to the formation of predictable and porous frameworks.

While specific research on MOFs using this compound is limited, studies on closely related isomers provide significant insights. For example, 2-methyl-4,4'-bipyridine (B15374262) has been used as a synthetic intermediate for 4,4'-bipyridine-2-carboxylic acid, a ligand employed in the assembly of mixed-metal coordination polymers. rsc.org The coordination characteristics of 2-methyl-4,4'-bipyridine with transition metals like zinc and manganese have been established, demonstrating its utility in forming stable coordination networks. rsc.org

Furthermore, the influence of methyl substituents on the structure of MOFs has been systematically studied. In a series of manganese-based MOFs constructed from 2,2'-bithiophen-5,5'-dicarboxylate and various bipyridyl ligands, the bulkiness of the chelating N-donor ligand, including dimethyl-bipyridyl derivatives, was found to influence the dimensionality and structure of the resulting coordination polymer. mdpi.comresearchgate.netnih.gov This demonstrates that the methyl group in ligands like this compound can be a crucial design element for tuning the final architecture of MOFs and coordination polymers. mdpi.comresearchgate.netnih.gov

MOF/Coordination Polymer Metal Ion Bipyridine Ligand Key Structural Feature Reference
[Mn(btdc)(4,4′-dmbpy)]Mn(II)4,4′-dimethyl-2,2′-bipyridyl1D coordination network mdpi.comresearchgate.netnih.gov
[Mn2(btdc)2(bpy)(dmf)]·0.5DMFMn(II)2,2′-bipyridyl3D framework mdpi.comresearchgate.netnih.gov
Cu(PPCA)2HgI2Cu(II), Hg(II)4,4′-bipyridine-2-carboxylic acidMixed-metal coordination polymer rsc.org

Beyond extended networks, bipyridinyl ligands are instrumental in the self-assembly of discrete, complex supramolecular structures.

Supramolecular Cages: These are hollow, container-like molecules formed through the coordination of multiple ligands and metal ions. The internal cavity of a cage can encapsulate guest molecules, leading to applications in catalysis, sensing, and drug delivery. The geometry and size of the bipyridinyl ligand are critical in determining the size and shape of the resulting cage. For instance, hollow, spherical cages with diameters of approximately 2 nm have been self-assembled from 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) and palladium complexes bearing 2,2'-bipyridine (B1663995) ancillary ligands. researchgate.net These cages have been shown to encapsulate a variety of neutral organic molecules. researchgate.net

Helices: The inherent chirality of certain bipyridine complexes can be used to construct helical structures. Double-stranded helical complexes, known as helicates, can be formed when oligobipyridine ligands wrap around metal ions with a specific coordination geometry. For example, a key intermediate in the synthesis of extended bipyridine ligands, 4-hydroxymethylene-4'-methyl-2,2'-bipyridine, has been used to create dinuclear and trinuclear copper(I) complexes with double-helical structures. researchgate.net The spontaneous formation of these organized structures highlights the potential for designing complex, self-assembling systems with life-like properties. researchgate.net

Rotaxanes: These are mechanically interlocked molecules consisting of a linear "axle" component threaded through a cyclic "wheel" component, with bulky "stoppers" at each end of the axle preventing the wheel from dethreading. Bipyridine units are frequently incorporated into either the axle or the wheel. A rsc.orgrotaxane molecular shuttle has been synthesized with a central 2,2'-bipyridyl group in the axle, where the coordination of a metal to the bipyridyl unit can control the shuttling motion of the macrocyclic wheel. rsc.org High-yielding syntheses of 2,2'-bipyridine macrocycles have been developed, which serve as versatile precursors for rotaxanes. rsc.org

Non-Covalent Interactions in this compound-Based Supramolecular Systems

The stability and structure of supramolecular assemblies based on this compound are governed by a variety of non-covalent interactions. While coordination to metal ions is often the primary driving force for assembly, other weaker interactions play a crucial role in defining the final architecture and its properties.

Hydrogen Bonding: Although the pyridine rings of the bipyridyl core are not traditional hydrogen bond donors, functional groups attached to the bipyridine scaffold can participate in hydrogen bonding. For example, if this compound were functionalized with carboxylic acid or amide groups, these could form strong hydrogen bonds, directing the self-assembly process.

CH-π Interactions: The methyl group in this compound can engage in CH-π interactions with the aromatic rings of neighboring molecules. These interactions, although weak, can be collectively significant in determining the packing of molecules in the solid state and the conformation of supramolecular complexes in solution.

A comprehensive understanding of these non-covalent interactions is essential for the rational design of functional supramolecular systems based on this compound and its derivatives. The interplay of these forces allows for the fine-tuning of the structure, stability, and function of the resulting assemblies.

Computational Chemistry and Theoretical Studies of 2 Methyl 2,4 Bipyridinyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of 2'-Methyl-[2,4']bipyridinyl. These calculations, often employing methods like Hartree-Fock and post-Hartree-Fock methods, provide insights into the molecule's molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential.

The electronic structure of bipyridine derivatives is significantly influenced by the position of the methyl group. In this compound, the methyl group, an electron-donating group, is expected to increase the electron density on the pyridine (B92270) ring to which it is attached. This, in turn, influences the molecule's reactivity and its ability to coordinate with metal ions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. For bipyridine-based ligands, the π-system of the pyridine rings typically constitutes the HOMO, while the LUMO is a π* orbital. mdpi.com The introduction of a methyl group is anticipated to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted bipyridine.

Molecular electrostatic potential (MEP) maps are also a valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting regions of positive and negative potential. For this compound, the nitrogen atoms of the pyridine rings are expected to be the most negative regions, indicating their role as the primary sites for electrophilic attack and metal coordination.

Density Functional Theory (DFT) and Ab Initio Studies of Coordination Geometries and Bonding

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the geometries of molecules and the nature of chemical bonds, particularly in coordination complexes. rsc.org For this compound, these methods can predict the preferred coordination modes with various metal ions and elucidate the electronic interactions within the resulting complexes.

DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles of the free ligand and its metal complexes. researchgate.net The dihedral angle between the two pyridine rings is a key structural parameter in bipyridines. In the free this compound ligand, steric hindrance from the methyl group at the 2'-position may lead to a twisted conformation rather than a planar one. Upon coordination to a metal center, the ligand is often forced into a more planar cisoid conformation to facilitate chelation.

When this compound acts as a ligand, the bonding with a metal ion involves both σ-donation from the nitrogen lone pairs to the metal and π-back-donation from the metal d-orbitals to the π* orbitals of the pyridine rings. DFT calculations can quantify these interactions. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details about the donor-acceptor interactions and the extent of charge transfer between the ligand and the metal. bohrium.com

The choice of the DFT functional and basis set is critical for obtaining accurate results. Hybrid functionals, such as B3LYP, are commonly used for studying transition metal complexes of bipyridine ligands. epstem.net

Table 1: Representative Predicted Bond Parameters for a Coordinated Bipyridine Ligand (Illustrative)

ParameterPredicted Value (DFT)
M-N bond length (Å)2.0 - 2.2
C-C inter-ring bond length (Å)1.47 - 1.49
N-C-C-N dihedral angle (°)0 - 10

Note: This table provides illustrative values based on typical DFT calculations for bipyridine complexes and are not specific experimental values for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. nih.govscm.com For this compound, MD simulations can explore the rotational barrier around the inter-ring C-C bond and the different accessible conformations in various environments (e.g., in solution or in the solid state).

The presence of the methyl group introduces a steric barrier that can influence the conformational landscape. MD simulations can map the potential energy surface as a function of the dihedral angle between the pyridine rings, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the ligand might adapt its shape upon binding to a receptor or a metal ion.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate various spectra, aiding in the characterization of the compound and its complexes.

Time-dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally. The π→π* and n→π* transitions are typically the most prominent features in the UV-Vis spectra of bipyridine compounds.

Vibrational spectra (Infrared and Raman) can also be simulated using DFT calculations. rsc.org The calculated vibrational frequencies can be compared with experimental data to confirm the structure of the molecule and to understand the vibrational modes associated with specific functional groups. The C-H stretching and bending vibrations of the methyl group and the ring stretching modes of the pyridine rings would be characteristic features in the vibrational spectrum of this compound.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These theoretical predictions can be a powerful tool for assigning the peaks in experimental NMR spectra, especially for complex molecules.

Table 2: Predicted Spectroscopic Data for a Methyl-Substituted Bipyridine (Illustrative)

Spectroscopic TechniquePredicted Feature
UV-Vis (TD-DFT)π→π* transitions (~280-320 nm)
IR (DFT)C-H stretch (methyl) ~2950 cm⁻¹
¹H NMR (GIAO)Methyl protons ~2.5 ppm

Note: This table provides illustrative values based on typical computational predictions for methyl-substituted bipyridines and are not specific experimental values for this compound.

Computational studies on reactivity profiles, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic attack indices, can predict the most likely sites for chemical reactions. For this compound, these calculations would likely confirm the nitrogen atoms as the primary sites for protonation and metal coordination, and the pyridine rings as susceptible to nucleophilic or electrophilic attack depending on the reaction conditions.

Advanced Materials Applications of 2 Methyl 2,4 Bipyridinyl Focus on Materials Science Principles

Design Principles for Functional Materials Utilizing Bipyridinyl Scaffolds

The design of functional materials based on bipyridinyl scaffolds, including 2'-Methyl-[2,4']bipyridinyl, is rooted in the principles of coordination chemistry and supramolecular assembly. Bipyridines are exceptional ligands due to their strong chelating ability with a wide array of transition metals. rsc.org This interaction is the foundation for creating complex, functional materials such as Metal-Organic Frameworks (MOFs), coordination polymers, and photosensitizers. rsc.orgberkeley.edu

Key design principles include:

Coordination and Modularity : The two nitrogen atoms of the bipyridine unit act as a bidentate chelator, forming stable complexes with metal ions. This modularity allows for the systematic tuning of the material's properties by selecting different metal centers (e.g., Ru, Re, Co, Cu) or by modifying the bipyridine ligand itself. rsc.orgberkeley.edu Functional groups can be added to the bipyridine backbone to alter electronic properties, solubility, or to provide anchoring points for surface attachment. berkeley.edu The methyl group in this compound, for instance, can influence the electronic landscape and steric environment of the metal complex.

Photophysical Properties : A critical feature of bipyridine complexes is their capacity for metal-to-ligand charge transfer (MLCT). rsc.org Upon absorption of light, an electron is promoted from a metal-centered orbital to a ligand-centered π* orbital. This process is fundamental to their use in applications requiring light harvesting or emission. The energy of this transfer, and thus the color and emissive properties of the material, can be precisely tuned by modifying the bipyridine ligand or the metal ion.

Structural Assembly : Bipyridine-based ligands can be designed to self-assemble into highly ordered, porous structures like MOFs or Covalent Organic Frameworks (COFs). rsc.orgosti.gov These materials possess high surface areas and precisely defined pore channels, making them suitable for catalysis, gas storage, and sensing. osti.gov The geometry of the bipyridine isomer and any additional functional groups dictates the resulting framework's topology and functionality.

The synthesis of derivatives such as (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]- rsc.orgontosight.aibenzoquinone highlights how the 4'-methyl-2,2'-bipyridine scaffold serves as a versatile building block for creating more complex, functional molecules. mdpi.comresearchgate.net

Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Solar Cells)

The tunable photophysical properties of bipyridine complexes make them prime candidates for use in optoelectronic devices. The specific isomer and functionalization of the bipyridine ligand are critical for optimizing device performance.

Solar Cells: In the realm of dye-sensitized solar cells (DSSCs), bipyridine-based ruthenium complexes are benchmark photosensitizers. mdpi.com The bipyridine ligand, often functionalized with carboxylic or phosphonic acid groups, serves to anchor the complex to a semiconductor surface like TiO₂. mdpi.com While research on this compound itself is not extensive, studies on closely related isomers demonstrate the importance of the methyl group's position.

For example, ruthenium sensitizers incorporating derivatives of 4'-methyl-2,2'-bipyridine have been synthesized and tested in DSSCs. researchgate.net In one study, a series of heteroleptic ruthenium sensitizers were developed where the conjugation length of the bipyridine donor ligand was extended. The introduction of a 3-(5-hexyloligothiophen-5-yl)acrylonitrile group to the 4'-methyl-2,2'-bipyridin-4-yl scaffold was shown to improve the molar absorption coefficient and light-harvesting efficiency. researchgate.net The device incorporating the Ru-T2 sensitizer (B1316253) showed the highest power conversion efficiency (PCE) of the series. researchgate.net

Table 1: Photovoltaic Performance of DSSCs with Ruthenium Sensitizers Based on a 4'-methyl-2,2'-bipyridine Derivative

Sensitizer Voc (V) Jsc (mA/cm²) Fill Factor (ff) PCE (%)
Ru-T1 0.54 6.78 0.67 2.45
Ru-T2 0.53 8.21 0.65 2.84
Ru-T3 0.51 7.96 0.64 2.60

Data sourced from a study on novel ruthenium(II) sensitizers for DSSC applications. researchgate.net Voc = Open-circuit voltage, Jsc = Short-circuit current density, PCE = Power Conversion Efficiency.

Furthermore, compounds like 4,4'-dimethyl-2,2'-bipyridyl are common starting materials for DSSC sensitizers, as the methyl groups can enhance electron-donating properties and influence the resulting complex's energy levels and stability. ossila.com Studies on copper complexes with various dimethyl-bipyridine ligands, such as 5,6′-dimethyl-2,2′-bipyridine , have shown that the precise positioning of methyl groups significantly impacts the photophysical properties and can impede structural distortions in the excited state, which is crucial for emissive applications. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Metal complexes containing bipyridine ligands, particularly with heavy metals like platinum(II) and iridium(III), are used as phosphorescent emitters in OLEDs. acs.orggoogle.com These materials can harness both singlet and triplet excitons, leading to high internal quantum efficiencies. The ligands surrounding the metal center, including bipyridine derivatives, determine the emission color, efficiency, and operational stability of the OLED. While specific data for this compound in OLEDs is limited, the fundamental principles suggest its potential as a ligand for tuning the emissive properties of such devices.

Role in Chemical Sensor Development (Focus on chemosensing mechanisms)

The ability of bipyridines to act as selective chelating agents for metal ions makes them excellent candidates for the recognition component in chemical sensors. The binding of an analyte (e.g., a metal ion) to the bipyridine scaffold can trigger a measurable optical or electrochemical response. researchgate.net

Chemosensing Mechanisms: The design of fluorescent chemosensors based on bipyridine ligands typically relies on a few key mechanisms:

Photoinduced Electron Transfer (PET): In a PET sensor, the bipyridine receptor is linked to a fluorophore. In the absence of the target analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence ("turn-OFF" state). When the bipyridine binds a metal ion, the energy levels of the receptor are lowered, preventing the PET process and restoring fluorescence ("turn-ON" state).

Intramolecular Charge Transfer (ICT): In ICT sensors, the bipyridine unit is part of a donor-π-acceptor system. The binding of an ion to the bipyridine moiety alters the electron-donating or -accepting nature of the system, causing a shift in the absorption or emission wavelength (a colorimetric or fluorometric response).

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two different fluorophores, a donor and an acceptor. The binding of an analyte can change the distance or orientation between them, modulating the efficiency of energy transfer and resulting in a ratiometric change in the fluorescence signal.

While specific research on this compound as a chemosensor is not widely published, its inherent bipyridine structure makes it a plausible candidate for such applications. For instance, various 2,2'-bipyridine (B1663995) derivatives have been successfully developed as selective fluorescent probes for ions like Cd²⁺. researchgate.net The structural and electronic asymmetry of this compound could potentially be exploited to achieve high selectivity for specific metal ions. The development of imidazole-based sensors, which sometimes incorporate bipyridine units, further demonstrates the versatility of these N-heterocyclic scaffolds in anion and cation sensing. tandfonline.com

Future Research Directions and Emerging Areas

Integration of 2'-Methyl-[2,4']bipyridinyl with Nanoscience and Nanotechnology

The incorporation of bipyridine derivatives into nanomaterials is a well-established field, offering a clear path for the future application of this compound. Bipyridines are prized as ligands for their ability to form stable complexes with a variety of metal ions and for their utility as building blocks in functional materials. mdpi.comresearchgate.net

Future research could focus on using this compound as a ligand to create novel nanomaterials. For instance, research has shown that ruthenium(II) polypyridyl complexes can be grafted onto reduced graphene oxide (RGO) to create soluble nanosheets that act as light-harvesting antennae in photovoltaic cells. duke.edu The unique electronic asymmetry of this compound could offer advantages in tuning the photophysical properties of such graphene-polymer assemblies. duke.edu

Another promising area is the development of periodic mesoporous organosilicas (PMOs). Bipyridine-based PMOs have been used to immobilize platinum complexes for heterogeneous catalysis. aist.go.jp Exploring the use of this compound in these structures could lead to new catalytic materials with tailored porosity and active sites. Furthermore, platinum(II) complexes featuring substituted bipyridine ligands have been shown to be highly efficient deep-blue light emitters, suggesting a role for this compound in the development of advanced photoluminescent and optoelectronic nanomaterials. ingentaconnect.com

Application AreaBipyridine Derivative ExampleResulting Nanomaterial/DevicePotential Role for this compound
Photovoltaics 4-aminomethyl-4'-methyl-2,2'-bipyridineRu(II)-functionalized reduced graphene oxide (RGO) sheetsTuning light-harvesting properties in solar cells
Heterogeneous Catalysis General BipyridineBipyridine-Periodic Mesoporous Organosilicas (BPy-PMO)Creating catalysts with specific steric and electronic environments
Optoelectronics 4,4′-dimethyl-2,2′-bipyridinePlatinum(II) complexes for deep-blue photoluminescenceDevelopment of novel emissive materials for displays and lighting

Exploration of Novel Reactivity Patterns and Unconventional Applications

While the reactivity of this compound is not as extensively documented as that of its 2,2' or 4,4' isomers, existing research provides a foundation for exploring its unique chemical behavior. It has been successfully synthesized and used as a key intermediate in the creation of more complex ligands, such as 4,4′-bipyridine-2-carboxylic acid. rsc.org The coordination characteristics of 2-methyl-4,4′-bipyridine have been established through reactions with transition metals like zinc and manganese, confirming its capability as a ligand in forming metal-containing building blocks. rsc.org

An emerging and unconventional application for bipyridine-metal complexes is in the electrochemical reduction of CO2. Manganese bipyridine catalysts, for example, have been studied for their ability to convert CO2 into formate. diva-portal.org The ligand's structure, including the placement of substituent groups, can influence the efficiency and selectivity of the catalyst. diva-portal.org Future studies could investigate complexes of this compound in this context, where its specific steric and electronic profile might offer a unique advantage in catalytic performance.

The versatility of the bipyridine scaffold allows for extensive functionalization, leading to a wide array of derivatives with tailored properties. researchgate.net Synthetic methods like Suzuki, Stille, and Negishi coupling reactions are commonly employed to create substituted bipyridines for various applications, from medicinal chemistry to materials science. mdpi.comnih.gov These established synthetic routes can be readily applied to this compound to explore new derivatives and their potential in unconventional applications, such as molecular switches or sensors.

Research AreaBipyridine SystemKey FindingFuture Direction for this compound
Synthetic Chemistry 2-methyl-4,4′-bipyridineServes as an intermediate for 4,4′-bipyridine-2-carboxylic acid and coordinates with Zn and Mn. rsc.orgUse as a versatile building block for more complex functional ligands.
Catalysis Manganese bipyridine complexesEffective for electrochemical CO2 reduction to formate. diva-portal.orgInvestigation as a ligand in catalysts for sustainable chemical transformations.
Functional Materials General bipyridine derivativesCan be synthesized with a wide range of functional groups via cross-coupling reactions. mdpi.comDesign and synthesis of novel derivatives for applications in molecular electronics or sensing.

Interdisciplinary Research Opportunities for Bipyridinyl Chemistry

The study of bipyridine compounds inherently bridges multiple scientific disciplines, including organic synthesis, coordination chemistry, materials science, photochemistry, and catalysis. researchgate.netaist.go.jpresearchgate.netbg.ac.rs The compound this compound is well-positioned to be a subject of such interdisciplinary efforts.

Opportunities abound for collaborative research. For instance, synthetic chemists can develop efficient, scalable routes to this compound and its derivatives. nih.gov These new molecules can then be passed to coordination chemists and materials scientists to investigate their complexes with various metals, including d-block elements and lanthanides, and to fabricate novel supramolecular structures or functional polymers. acs.orgresearchgate.net

The resulting metal complexes and materials could then be explored by photochemists and physicists for their electronic and light-emitting properties, potentially leading to applications in dye-sensitized solar cells or organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the catalytic potential of these new compounds could be assessed in collaboration with experts in sustainable chemistry and chemical engineering, targeting important reactions like CO2 reduction or water splitting. diva-portal.org This synergistic approach, integrating expertise from diverse fields, will be crucial for unlocking the full potential of this compound and the broader class of bipyridine compounds.

Q & A

Basic: What are the common synthetic routes for preparing 2'-Methyl-[2,4']bipyridinyl, and what analytical techniques are essential for confirming its structural purity?

Methodological Answer:
The synthesis of this compound derivatives typically involves cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura coupling) or oxidative dimerization of pyridine precursors. For example, substituted bipyridines are often synthesized using nickel-catalyzed reactions or organometallic reagents, though these methods may face challenges such as low yields or toxic intermediates . Key analytical techniques for structural validation include:

  • Nuclear Magnetic Resonance (NMR): To confirm regiochemistry and methyl substitution patterns.
  • X-ray Crystallography: For unambiguous determination of molecular geometry, as demonstrated in ruthenium complex studies .
  • Mass Spectrometry (MS): To verify molecular weight and purity.
  • Infrared (IR) Spectroscopy: To identify functional groups and coordination modes in metal complexes .

Advanced: How can researchers optimize reaction conditions to improve yields of this compound derivatives while minimizing byproduct formation?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection: Transition metals like palladium or nickel improve coupling efficiency. For example, ruthenium complexes with methyl-substituted bipyridines were synthesized using tailored catalysts to enhance regioselectivity .
  • Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF) and moderate temperatures (60–100°C) reduce side reactions .
  • Protecting Groups: Temporary protection of reactive sites (e.g., hydroxyl or amino groups) minimizes undesired cross-talk during synthesis .
  • Purification Techniques: Column chromatography or recrystallization ensures isolation of pure products, as highlighted in iridium complex syntheses .

Basic: What coordination chemistry properties make this compound a suitable ligand for transition metal complexes?

Methodological Answer:
The ligand’s utility stems from:

  • Chelating Ability: The bipyridinyl framework provides two nitrogen donor atoms, forming stable five-membered chelate rings with metals like Ru(II), Ir(III), or Cu(I) .
  • Steric Effects: The methyl group at the 2'-position modulates steric hindrance, influencing metal-ligand bond angles and redox potentials .
  • Electronic Tuning: Methyl substitution alters electron density at the nitrogen centers, enhancing π-backbonding in luminescent complexes .
  • Versatility: Compatible with diverse metal ions, as shown in ruthenium-amino acid complexes for biochemical applications .

Advanced: What strategies are effective in resolving contradictory data between theoretical calculations and experimental spectroscopic results for this compound-containing complexes?

Methodological Answer:
To address discrepancies:

  • Multi-Technique Validation: Combine experimental data (e.g., NMR, X-ray) with Density Functional Theory (DFT) calculations to reconcile geometric or electronic structure mismatches. For instance, zinc-thiolate complexes were characterized using IR, NMR, and computational methods .
  • Solvent and Environmental Modeling: Include solvent effects in DFT simulations to better match experimental UV-Vis or emission spectra .
  • Error Analysis: Quantify uncertainties in crystallographic data (e.g., thermal parameters) and computational approximations (e.g., basis set limitations) .

Advanced: How does the methyl substitution pattern in this compound influence the photophysical properties of its luminescent transition metal complexes?

Methodological Answer:
The methyl group impacts photophysics through:

  • Steric Shielding: Reduces non-radiative decay pathways, enhancing luminescence quantum yields in iridium(III) complexes used for cell imaging .
  • Electronic Effects: Electron-donating methyl groups stabilize metal-to-ligand charge transfer (MLCT) states, shifting emission wavelengths. This is critical for tuning deep-red emitters in bioimaging .
  • Solubility and Aggregation: Methyl groups improve solubility in organic solvents, preventing aggregation-induced quenching in Ru(II) polypyridyl complexes .

Basic: What are the key challenges in characterizing this compound derivatives using mass spectrometry, and how can they be mitigated?

Methodological Answer:
Challenges include:

  • Fragmentation Patterns: Methyl groups may lead to complex fragmentation, complicating molecular ion detection. Use soft ionization techniques (e.g., ESI-MS) to preserve the parent ion .
  • Isotopic Interference: Natural abundance of isotopes (e.g., 13C^{13}\text{C}) can obscure peaks. High-resolution MS (HRMS) resolves isotopic clusters .
  • Matrix Effects: Contaminants in synthetic mixtures reduce signal clarity. Pre-purify samples via HPLC or column chromatography .

Advanced: How can researchers design this compound-based probes for targeted biological imaging while ensuring minimal cytotoxicity?

Methodological Answer:
Design considerations include:

  • Ligand Functionalization: Attach targeting moieties (e.g., peptides or antibodies) to the bipyridinyl core, as seen in c-Myc signal peptide-conjugated iridium complexes .
  • Metal Choice: Use biocompatible metals (e.g., Ru or Ir) with low toxicity profiles.
  • Cytotoxicity Screening: Perform in vitro assays (e.g., MTT) to assess cell viability, referencing ruthenium-amino acid complex studies .
  • Emission Wavelength Tuning: Optimize substituents to emit in the biological transparency window (650–900 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.